![molecular formula C17H29Cl2NO B1663598 Meridia CAS No. 125494-59-9](/img/structure/B1663598.png)
Meridia
Overview
Description
Molecular Structure Analysis
The molecular structure of Meridia is cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride, monohydrate . Its empirical formula is C17H29Cl2NO .Physical And Chemical Properties Analysis
Meridia is a white to cream crystalline powder with a solubility of 2.9 mg/mL in pH 5.2 water .Scientific Research Applications
Obesity Treatment
Sibutramine hydrochloride monohydrate: is primarily used as an oral medication for the treatment of obesity. It functions by inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine, which enhances the feeling of satiety and reduces appetite . This mechanism of action has been leveraged in clinical settings to assist patients with weight management, particularly in cases where obesity could lead to more serious health complications.
Thermal Analysis in Pharmaceutical Stability
The compound’s thermal behavior has been extensively studied using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG/DTG). These studies are crucial for understanding the stability and quality control of the drug during storage and use. The kinetic data obtained from these analyses help in predicting the shelf life and optimal storage conditions for pharmaceuticals containing Sibutramine hydrochloride monohydrate .
Detection of Adulteration in Health Products
Sibutramine hydrochloride monohydrate: has been banned in several countries due to potential side effects. However, its illegal addition to health products is still rampant. Rapid Surface Enhanced Raman Scattering (SERS) detection methods have been developed to detect the presence of this compound in pharmaceutical capsules, ensuring consumer safety and regulatory compliance .
Compatibility with Pharmaceutical Excipients
Compatibility studies are essential to ensure that active pharmaceutical ingredients do not interact adversely with other components of the medicationSibutramine hydrochloride monohydrate has been tested with various pharmaceutical excipients like microcrystalline cellulose and magnesium stearate to evaluate any physical or chemical interactions that could affect the drug’s efficacy .
Pharmacokinetics and Metabolism
Research into the pharmacokinetics of Sibutramine hydrochloride monohydrate has revealed that its pharmacological actions are predominantly via its secondary (M1) and primary (M2) amine metabolites. Understanding the metabolism and excretion of these metabolites is crucial for determining appropriate dosing and minimizing side effects .
Application in Ion Mobility Spectrometry
The compound has been used as a standard in ion mobility spectrometry to screen dietary supplements for Sibutramine . This application is significant for quality control and ensuring that supplements do not contain this controlled substance .
Study of Drug-Drug Interactions
Sibutramine hydrochloride monohydrate: is a potent inhibitor of serotonin and norepinephrine reuptake, which can lead to interactions with other medications that affect the same neurotransmitter systems. Research in this area is vital for developing safe multi-drug regimens for patients .
Development of New Pharmaceuticals
The thermal and physical properties of Sibutramine hydrochloride monohydrate , along with its interactions with various excipients, provide valuable information for the development of new pharmaceutical formulations. This knowledge can lead to the creation of more stable and effective medications for weight management and other related conditions .
Mechanism of Action
Target of Action
Sibutramine hydrochloride monohydrate, also known as Meridia or Reductil, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE) , serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters are crucial for regulating mood and behavior, and their reuptake inhibition leads to increased concentrations in the synaptic cleft, enhancing neurotransmission .
Mode of Action
Sibutramine exerts its therapeutic effects by inhibiting the reuptake of NE, 5-HT, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission. The increased neurotransmitter levels promote a sense of satiety and decrease in appetite, thereby reducing food intake .
Biochemical Pathways
Sibutramine is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites further inhibit the reuptake of NE, 5-HT, and dopamine, both in vitro and in vivo . This dual action on both the parent compound and its metabolites enhances the overall therapeutic effect of sibutramine.
Pharmacokinetics
Sibutramine is orally administered and is predominantly exerted via its secondary (M1) and primary (M2) amine metabolites . Metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .
Result of Action
The molecular and cellular effects of sibutramine’s action primarily involve the enhancement of neurotransmission due to the increased levels of NE, 5-HT, and dopamine in the synaptic cleft . This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss . Additionally, sibutramine has been found to have an effect on cardiac hERG K+ channels .
Action Environment
The action, efficacy, and stability of sibutramine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, lifestyle, and concurrent medications. Furthermore, individual genetic variations, particularly in the cytochrome P450 (3A4) isoenzyme responsible for sibutramine’s metabolism, can also influence the drug’s action and efficacy .
Safety and Hazards
Meridia was withdrawn from the U.S. market due to the risk of serious cardiovascular events . Common side effects include flu symptoms, high blood pressure, shortness of breath, dry mouth, upset stomach, constipation, headache, back pain, joint pain, nervousness, dizziness, depression, trouble sleeping, and skin rash .
properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNNPQDSPLWLCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925148 | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meridia | |
CAS RN |
125494-59-9 | |
Record name | Sibutramine hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125494-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sibutramine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125494599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride, hydrate (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SIBUTRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGM0YHD1WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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